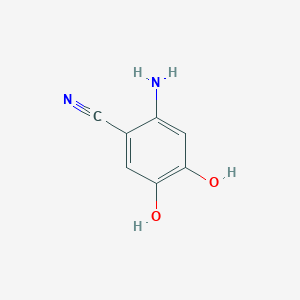
2-Amino-4,5-dihydroxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4,5-dihydroxybenzonitrile, commonly known as ADHBN, is an organic compound that has gained significant attention in scientific research. It is a white crystalline powder that is soluble in water and ethanol. ADHBN is widely used in the chemical industry to synthesize various organic compounds due to its unique properties.
Mechanism of Action
The mechanism of action of ADHBN is not fully understood. However, it is believed to exert its biological activities through the inhibition of reactive oxygen species (ROS) and the activation of antioxidant enzymes. ADHBN has been found to scavenge free radicals and protect cells from oxidative damage. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
ADHBN has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of ROS and lipid peroxidation in cells. ADHBN has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In addition, ADHBN has been shown to inhibit the growth of various microorganisms, including bacteria and fungi.
Advantages and Limitations for Lab Experiments
ADHBN has several advantages for lab experiments. It is readily available, easy to synthesize, and has a high purity. ADHBN is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, ADHBN has some limitations for lab experiments. It is toxic in high doses and can cause skin and eye irritation. Therefore, proper safety precautions must be taken when handling ADHBN.
Future Directions
There are several future directions for the research on ADHBN. One area of interest is the development of new synthetic methods for ADHBN and its derivatives. Another area of interest is the investigation of the biological activities of ADHBN and its potential use as a therapeutic agent. The use of ADHBN as a precursor for the synthesis of other important organic compounds is also an area of interest. Further research is needed to fully understand the mechanism of action of ADHBN and its potential applications in various fields.
Scientific Research Applications
ADHBN has been extensively used in scientific research to synthesize various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a precursor for the synthesis of other important organic compounds, such as 2,3-dihydroxybenzoic acid and 2-amino-3-hydroxybenzoic acid. ADHBN has been found to exhibit various biological activities, including antioxidant, antimicrobial, and antitumor properties.
properties
CAS RN |
114903-82-1 |
|---|---|
Product Name |
2-Amino-4,5-dihydroxybenzonitrile |
Molecular Formula |
C7H6N2O2 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
2-amino-4,5-dihydroxybenzonitrile |
InChI |
InChI=1S/C7H6N2O2/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2,10-11H,9H2 |
InChI Key |
PKQHDDCTJKRLRH-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1O)O)N)C#N |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)N)C#N |
synonyms |
Benzonitrile, 2-amino-4,5-dihydroxy- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B55709.png)
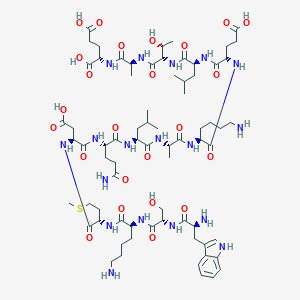

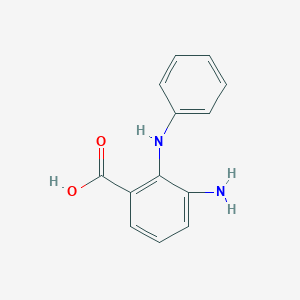
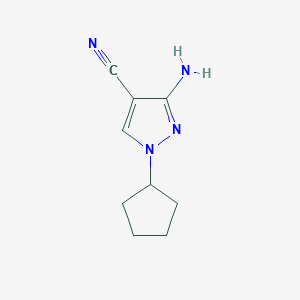
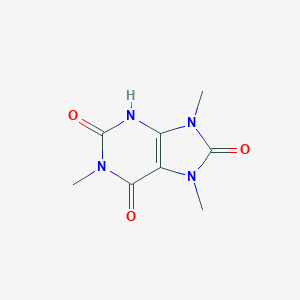
![(2R)-3-[[(2R)-2-carboxy-2-(1,3-dioxoisoindol-2-yl)ethyl]disulfanyl]-2-(1,3-dioxoisoindol-2-yl)propanoic acid](/img/structure/B55730.png)

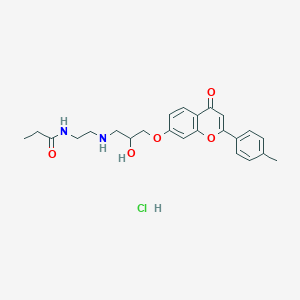
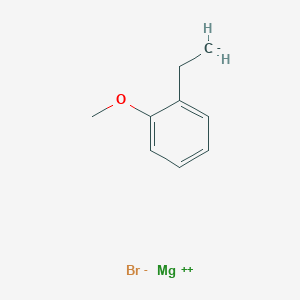



![2-Methoxy-2-methyl-1-oxa-3,4-diazaspiro[4.4]non-3-ene](/img/structure/B55744.png)